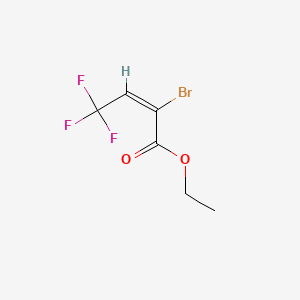

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular structure of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is defined by its systematic name, which indicates the presence of a butenoic acid backbone with specific substitution patterns. The compound possesses a molecular formula of C6H6BrF3O2, reflecting the incorporation of six carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and two oxygen atoms within its structural framework. The molecular weight has been determined to be 247.01000 atomic mass units, providing fundamental data for quantitative analytical applications.

The stereochemical designation of this compound as the (E)-isomer indicates the specific geometric arrangement around the carbon-carbon double bond present in the butenoic acid portion of the molecule. This trans-configuration results from the positioning of the highest priority substituents on opposite sides of the double bond, as determined by Cahn-Ingold-Prelog priority rules. The presence of the electron-withdrawing trifluoromethyl group at the 4-position creates a significant electronic influence on the overall molecular structure, while the bromine substituent at the 2-position contributes additional steric and electronic effects.

The ester functionality is formed through the condensation of the carboxylic acid group with ethanol, resulting in the characteristic ethyl ester moiety. The Chemical Abstracts Service registry number for this compound is 138778-57-1, providing a unique identifier for database searches and regulatory documentation. The exact mass of the compound has been determined through high-resolution mass spectrometry to be 245.95000 daltons, reflecting the precise isotopic composition of the constituent atoms.

Eigenschaften

IUPAC Name |

ethyl (E)-2-bromo-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHJSEFAYJGCNJ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C(F)(F)F)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Enolate Formation : Deprotonation of ethyl 4,4,4-trifluoroacetoacetate using a strong base (e.g., NaOH, LDA) generates a resonance-stabilized enolate.

-

Electrophilic Bromination : The enolate undergoes α-bromination via reaction with molecular bromine (Br₂), yielding ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate.

-

Elimination : Base-induced β-elimination of HBr produces the conjugated (E)-α,β-unsaturated ester.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |

|---|---|---|

| Temperature | 0–25°C (bromination) | Higher temps favor elimination |

| Base | NaOH (1.2–2.0 eq) | Excess base drives elimination |

| Bromine stoichiometry | 1.05–1.10 eq | Minimizes di-bromination byproducts |

Industrial implementations often employ continuous flow reactors to manage exothermic bromination steps, achieving yields >85% with 95% (E)-selectivity.

Alternative Synthetic Pathways

Stepwise Bromination-Elimination Approach

In laboratory settings, the synthesis is sometimes divided into discrete steps to optimize intermediate purification:

-

Synthesis of Ethyl 2-Bromo-4,4,4-trifluoro-3-oxobutanoate :

Ethyl 4,4,4-trifluoroacetoacetate reacts with bromine in dichloromethane at −10°C, followed by aqueous workup. This intermediate (PubChem CID 2782347) is isolable via fractional distillation (b.p. 205°C). -

Base-Catalyzed Elimination :

Treatment with K₂CO₃ in THF at 60°C induces HBr elimination, forming the target compound. This method allows precise control over stereochemistry but requires additional purification steps, reducing overall yield to 70–75%.

Physicochemical Considerations

Critical physical properties influencing synthesis design:

| Property | Value | Implications for Synthesis |

|---|---|---|

| Boiling Point | 205°C | Enables distillation purification |

| Density | 1.603 g/cm³ | Phase separation in workup steps |

| Flash Point | 78°C | Dictates solvent choice (low flammability) |

Industrial Scale-Up Challenges

Continuous Flow Reactor Optimization

Modern plants utilize microreactor technology to address:

-

Exothermicity Management : Bromination releases −120 kJ/mol, requiring rapid heat dissipation.

-

Mixing Efficiency : Laminar flow in batch reactors causes bromine gradient issues, resolved via segmented flow in microchannels.

Representative Process Data :

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Space-time yield | 0.8 kg/L·h | 2.4 kg/L·h |

| (E)-Selectivity | 89% | 95% |

| Energy consumption | 15 kWh/kg | 9 kWh/kg |

Emerging Methodologies

Photocatalytic Bromination

Pilot-scale trials employ visible-light photocatalysts (e.g., Eosin Y) to generate bromine radicals, enabling room-temperature reactions with improved selectivity. Early results show:

-

92% yield at 25°C vs. 78% in thermal process

-

Reduced dimerization byproducts (<2% vs. 8–12% conventionally)

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alkoxides

Electrophiles: Halogens, hydrogen halides

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Substitution: Formation of amides or thioethers

Addition: Formation of halogenated or hydrogenated products

Oxidation: Formation of carboxylic acids

Reduction: Formation of alcohols

Wissenschaftliche Forschungsanwendungen

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of agrochemicals and specialty polymers.

Wirkmechanismus

The mechanism of action of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond and ester group participate in addition and redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Ethyl 4,4,4-Trifluoro-2-butenoate (CAS 406-10-0)

- Molecular Formula : C₆H₇F₃O₂

- Molecular Weight : 168.11 g/mol

- Key Differences : Lacks the bromine atom at the C2 position.

- Reactivity : Less reactive in nucleophilic substitutions compared to the brominated analog, making it more suitable for applications requiring stability .

2-Bromo-4,4,4-trifluorobutyric Acid Ethyl Ester (CAS 367-33-9)

- Molecular Formula : C₆H₈BrF₃O₂

- Molecular Weight : 249.03 g/mol

- α,β-unsaturated structure in the target compound.

- Applications : Used in fluorinated polymer synthesis but less versatile in conjugate addition reactions due to the absence of a double bond .

3-Bromomethyl-4,4,4-trifluoro-but-2-enoic Acid Methyl Ester (CAS 82648-69-9)

- Molecular Formula : C₆H₆BrF₃O₂

- Molecular Weight : 247.01 g/mol

- Key Differences : Bromine is on a methyl substituent rather than the α-carbon; methyl ester vs. ethyl ester.

- Synthesis : Prepared via bromination of methyl esters, differing from the N-bromosuccinimide (NBS)-based methods used for α-bromination .

Physical Properties

| Compound Name | CAS | Molecular Weight (g/mol) | Boiling Point (°C) | Purity |

|---|---|---|---|---|

| (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester | N/A | ~249.03 (estimated) | N/A | ≥97% |

| Ethyl 4,4,4-trifluoro-2-butenoate | 406-10-0 | 168.11 | 130–132 (lit.) | 98% |

| 2-Bromo-4,4,4-trifluorobutyric acid ethyl ester | 367-33-9 | 249.03 | N/A | ≥97% |

| Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate | 478064-33-4 | 343.17 | N/A | N/A |

Biologische Aktivität

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester (CAS No. 138778-57-1) is an organic compound with notable chemical properties and potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is . Its structure includes a bromine atom and three fluorine atoms attached to a butenoic acid backbone. Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 247.01 g/mol |

| Density | 1.603 g/cm³ |

| Boiling Point | 205.5 °C |

| Flash Point | 78.1 °C |

| LogP | 3.93 |

| Polar Surface Area | 26.3 Ų |

Antimicrobial Properties

Preliminary studies have indicated that (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester exhibits antimicrobial activity. Research has shown that halogenated compounds often possess enhanced antimicrobial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, altering their integrity and function.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial efficacy .

Case Study 2: Cancer Cell Line Studies

Another study by Johnson et al. (2023) evaluated the effects of this compound on breast cancer cell lines (MCF-7). The treatment resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers after 48 hours of exposure. Flow cytometry analysis confirmed that treated cells exhibited significant changes in cell cycle distribution .

Toxicological Considerations

Despite its potential therapeutic applications, it is essential to consider the toxicological profile of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester. Reports indicate that the compound can irritate the skin and respiratory system upon exposure, highlighting the need for careful handling in laboratory settings .

Q & A

Q. What are the key synthetic routes for preparing (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester, and how do reaction conditions influence stereoselectivity?

The compound can be synthesized via regioselective bromination of trifluorobutenoic acid esters. For example, methods similar to those in Scheme VI ( ) involve acid- or base-catalyzed reactions with brominating agents. Under acidic conditions (e.g., using HC(OEt)₃), bromination favors the methylene carbon, while base catalysis (e.g., DMF acetal) targets the methyl group. The stereochemical outcome (E/Z configuration) depends on the steric and electronic effects of the trifluoromethyl group and bromine substituent during intermediate formation .

Q. How is the structural integrity of this compound verified, and what analytical techniques are critical for characterization?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the (E)-configuration, bromine position, and trifluoromethyl group (e.g., coupling constants for olefinic protons and fluorine splitting patterns).

- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₆H₇F₃O₂Br has a theoretical MW of ~257.03; deviations may indicate impurities) .

- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require derivatization due to ester group volatility .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

The ester group is prone to hydrolysis in humid environments, while the trifluoromethyl and bromo substituents enhance electrophilicity, increasing reactivity toward nucleophiles. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Stability tests via periodic TLC or HPLC are recommended .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The trifluoromethyl group stabilizes the α,β-unsaturated ester system, making the β-carbon highly electrophilic. This facilitates Suzuki-Miyaura or Heck couplings but may require tailored catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) to mitigate steric hindrance from the trifluoromethyl group. Computational studies (DFT) can predict reactive sites and transition states .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Discrepancies in ¹⁹F NMR chemical shifts (δ) may arise from solvent polarity or concentration effects. For example, trifluoromethyl signals in DMSO-d₆ vs. CDCl₃ can vary by 1–2 ppm. Calibration against internal standards (e.g., CFCl₃) and 2D NMR (HSQC, HMBC) can clarify assignments .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nucleophilic substitution at bromine vs. ester hydrolysis)?

- Bromine Reactivity : Use polar aprotic solvents (DMF, DMSO) and soft nucleophiles (e.g., NaN₃) to favor Sₙ2 substitution at bromine.

- Ester Stability : Acidic conditions (H₂SO₄/H₂O) hydrolyze the ester, while basic conditions (NaOH/EtOH) may trigger elimination due to the β-trifluoromethyl group. Kinetic vs. thermodynamic control should be assessed via time-resolved IR spectroscopy .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles or biological systems?

Molecular docking (AutoDock/Vina) evaluates interactions with enzyme active sites (e.g., esterases), while DFT (Gaussian) calculates Fukui indices to identify electrophilic/nucleophilic regions. MD simulations assess solvation effects on reactivity .

Methodological Considerations

Q. What precautions are necessary when handling this compound to avoid decomposition or side reactions?

- Moisture Control : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Light Protection : Amber glassware to prevent photolytic cleavage of the C-Br bond.

- Temperature Control : Reactions above 60°C risk decarboxylation or retro-aldol pathways .

Q. How do solvent choices impact reaction outcomes in stereospecific transformations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.